2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1206994-20-8
VCID: VC7482863
InChI: InChI=1S/C18H20ClNO2S/c19-15-5-2-1-4-14(15)12-17(21)20-13-18(7-9-22-10-8-18)16-6-3-11-23-16/h1-6,11H,7-10,12-13H2,(H,20,21)
SMILES: C1COCCC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3
Molecular Formula: C18H20ClNO2S
Molecular Weight: 349.87

2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide

CAS No.: 1206994-20-8

Cat. No.: VC7482863

Molecular Formula: C18H20ClNO2S

Molecular Weight: 349.87

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide - 1206994-20-8

Specification

CAS No. 1206994-20-8
Molecular Formula C18H20ClNO2S
Molecular Weight 349.87
IUPAC Name 2-(2-chlorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Standard InChI InChI=1S/C18H20ClNO2S/c19-15-5-2-1-4-14(15)12-17(21)20-13-18(7-9-22-10-8-18)16-6-3-11-23-16/h1-6,11H,7-10,12-13H2,(H,20,21)
Standard InChI Key AZLJJSVRSVPKQS-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3

Introduction

2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chlorophenyl group, an oxane ring, and a thiophene moiety, which contribute to its unique structural and potential therapeutic properties. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of compounds with similar structures typically involves several steps, including the reaction of chloroacetyl chloride with amines in the presence of a base. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide involves adding chloroacetyl chloride to a solution of the amine in ethanol, followed by refluxing and purification .

Potential Applications

  • Medicinal Chemistry: Compounds with similar structures are investigated for their potential as pharmacologically active agents, particularly in the development of anti-inflammatory and anticancer drugs.

  • Biological Studies: They are used to understand interactions with biological macromolecules, such as proteins and nucleic acids.

Chemical Reactions

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: The carbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

  • Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamideC18H20ClNO2SApproximately 349.9Chlorophenyl, oxane, thiophene
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideNot specifiedNot specifiedBromophenyl, thiazole

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